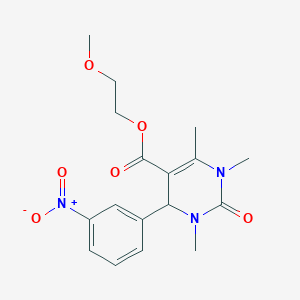

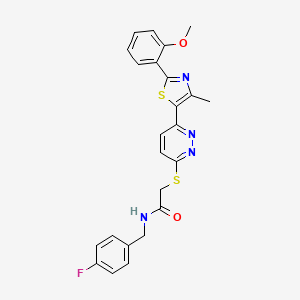

![molecular formula C20H18Cl3N3OS B2364843 N-(5-ベンジル-4,5,6,7-テトラヒドロチアゾロ[5,4-c]ピリジン-2-イル)-2,4-ジクロロベンズアミド塩酸塩 CAS No. 1189982-48-6](/img/structure/B2364843.png)

N-(5-ベンジル-4,5,6,7-テトラヒドロチアゾロ[5,4-c]ピリジン-2-イル)-2,4-ジクロロベンズアミド塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-Benzyl-4,5,6,7-tetrahydro [1,3]thiazolo[5,4-c]pyridin-2-yl)-3-[(4-chlorophenyl)sulfonyl]propanamide hydrochloride (1:1)” is a chemical compound with the molecular formula C22H23Cl2N3O3S2. Its average mass is 512.472 Da .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9N2S/c1-2-7-3-6-5(1)8-4-9-6/h4,7,9H,1-3H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The molecular weight of this compound is 141.22 . It should be stored at a temperature between 28°C .科学的研究の応用

N-(5-ベンジル-4,5,6,7-テトラヒドロチアゾロ[5,4-c]ピリジン-2-イル)-2,4-ジクロロベンズアミド塩酸塩の科学研究における用途についての包括的な分析を紹介します。

抗腫瘍活性

この化合物は、有望な抗腫瘍活性を示しています。 研究によると、この化合物は細胞分裂周期を阻害することにより、HeLa細胞を含む様々な癌細胞株の増殖を抑制することが示されています 。これは、新たな抗癌療法の開発のための潜在的な候補であることを示唆しています。

抗菌性

この化合物を含むチアゾリジン誘導体は、顕著な抗菌活性を示します。これらの化合物は、大腸菌や黄色ブドウ球菌などの様々な細菌株、およびアスペルギルス・フラバスやカンジダ・ アルビカンス などの真菌種に対して試験されています。これは、新たな抗菌剤の開発における可能性を示唆しています。

第Xa因子阻害

この化合物は、血液凝固経路における重要な酵素である第Xa因子を阻害する能力について調査されています。 研究によると、この化合物の誘導体は第Xa因子を効果的に阻害することができ、抗凝固剤の潜在的な候補となっています 。

神経保護効果

この化合物の神経保護効果も研究されています。 この化合物は、神経細胞を酸化ストレスやその他の神経毒性条件から保護する可能性を示しており、神経変性疾患の治療に役立つ可能性があります 。

抗炎症活性

この化合物は、様々な研究において抗炎症作用を示しています。 この化合物は、動物モデルにおける炎症性サイトカインの産生を阻害し、炎症を軽減することができ、炎症性疾患の治療における可能性を示唆しています 。

抗酸化作用

この化合物は、抗酸化作用を有することが判明しており、フリーラジカルを中和し、酸化ストレスを軽減するのに役立ちます。 これは、酸化損傷に関連する疾患の予防と治療に役立ちます 。

抗けいれん活性

研究によると、この化合物は抗けいれん活性を示すことができ、てんかんやその他のけいれん発作関連疾患の新たな治療法の開発のための潜在的な候補となっています 。

抗ウイルス活性

この化合物の抗ウイルス作用に関する研究が進行中です。 予備的な研究によると、この化合物は特定のウイルスの複製を阻害する可能性があり、抗ウイルス薬開発のための潜在的な候補となっています 。

特性

IUPAC Name |

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3OS.ClH/c21-14-6-7-15(16(22)10-14)19(26)24-20-23-17-8-9-25(12-18(17)27-20)11-13-4-2-1-3-5-13;/h1-7,10H,8-9,11-12H2,(H,23,24,26);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJTUXQVKNUVUNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18Cl3N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

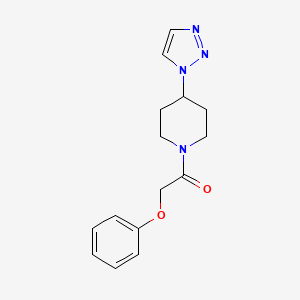

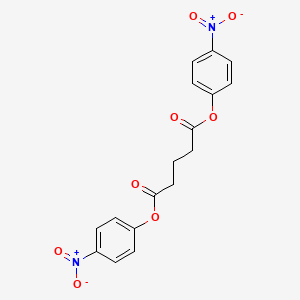

![N-[2-(1,2-Oxazolidin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2364765.png)

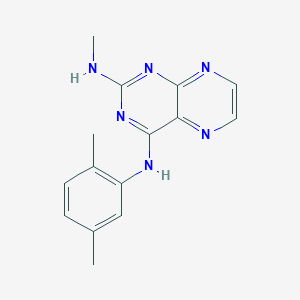

![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

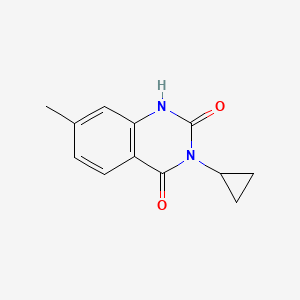

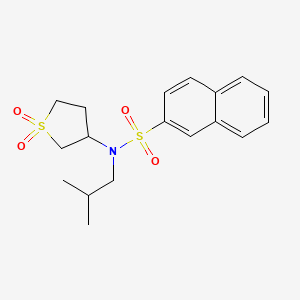

![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)

![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)

![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)

![5-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2364778.png)